1,4-Bis(dicyclohexylphosphino)butane

説明

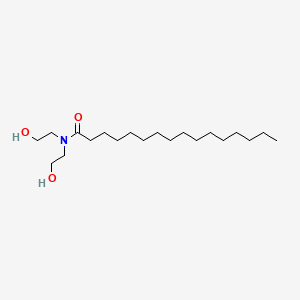

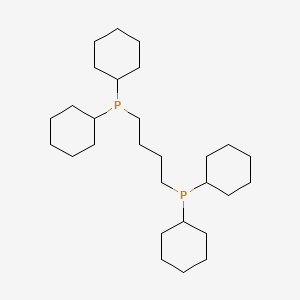

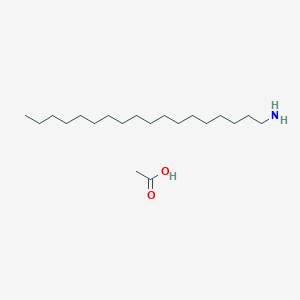

1,4-Bis(dicyclohexylphosphino)butane is a phosphine compound chemical precursor . It has a linear formula of (C6H11)2P(CH2)4P(C6H11)2 and a molecular weight of 450.66 .

Molecular Structure Analysis

The molecular structure of 1,4-Bis(dicyclohexylphosphino)butane is represented by the formula (C6H11)2P(CH2)4P(C6H11)2 .Chemical Reactions Analysis

1,4-Bis(dicyclohexylphosphino)butane is used in various types of coupling reactions, including Buchwald-Hartwig Cross Coupling, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling .Physical And Chemical Properties Analysis

The compound is a white powder with a melting point of 99-104 °C (lit.) . It is stored under inert gas (nitrogen or Argon) at 2-8°C .科学的研究の応用

Catalytic Functionalization of C–H Bonds

This compound is used as a chemical precursor in catalytic functionalization of C–H bonds, which is a significant area in modern organic synthesis .

Cross-Coupling Reactions

It serves as a ligand suitable for various cross-coupling reactions, including:

作用機序

Target of Action

1,4-Bis(dicyclohexylphosphino)butane is primarily used as a phosphine compound chemical precursor . It is a ligand that targets various metal catalysts in a range of chemical reactions .

Mode of Action

The mode of action of 1,4-Bis(dicyclohexylphosphino)butane involves its interaction with metal catalysts. It binds to these catalysts and enhances their ability to facilitate various chemical reactions .

Biochemical Pathways

1,4-Bis(dicyclohexylphosphino)butane affects several biochemical pathways. It is involved in catalytic functionalization of C–H bonds, which has become a significant research area in modern organic synthesis . This compound plays a crucial role in various catalytic reactions, including Buchwald-Hartwig Cross Coupling Reaction, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling .

Result of Action

The molecular and cellular effects of 1,4-Bis(dicyclohexylphosphino)butane’s action are primarily observed in the enhanced efficiency and selectivity of the chemical reactions it facilitates . By acting as a ligand for metal catalysts, it enables these catalysts to more effectively facilitate various chemical reactions .

Action Environment

The action, efficacy, and stability of 1,4-Bis(dicyclohexylphosphino)butane are influenced by various environmental factors. These include the temperature and pressure of the reaction environment, the presence of other substances, and the specific metal catalyst used . For example, it is typically stored under inert gas (nitrogen or Argon) at 2-8°C to maintain its stability .

将来の方向性

特性

IUPAC Name |

dicyclohexyl(4-dicyclohexylphosphanylbutyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H52P2/c1-5-15-25(16-6-1)29(26-17-7-2-8-18-26)23-13-14-24-30(27-19-9-3-10-20-27)28-21-11-4-12-22-28/h25-28H,1-24H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNZGLXFLSFWPMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)P(CCCCP(C2CCCCC2)C3CCCCC3)C4CCCCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H52P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30348220 | |

| Record name | 1,4-Bis(dicyclohexylphosphino)butane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30348220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

450.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,4-Bis(dicyclohexylphosphino)butane | |

CAS RN |

65038-36-0 | |

| Record name | 1,4-Bis(dicyclohexylphosphino)butane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30348220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes 1,4-Bis(dicyclohexylphosphino)butane a valuable ligand in catalytic systems?

A1: 1,4-Bis(dicyclohexylphosphino)butane exhibits strong electron-donating properties due to the presence of two phosphorus atoms each bearing two cyclohexyl groups. This characteristic, coupled with its ability to act as a chelating ligand by coordinating to a metal center through both phosphorus atoms, allows it to stabilize a variety of transition metal complexes. This stability is particularly important in catalytic cycles where the metal center undergoes changes in oxidation state and coordination number. The steric bulk provided by the cyclohexyl groups can also influence the selectivity of the catalyst by creating a specific environment around the metal center, favoring certain reaction pathways over others.

Q2: Can you give specific examples of how 1,4-Bis(dicyclohexylphosphino)butane has been used in catalysis?

A2: 1,4-Bis(dicyclohexylphosphino)butane has shown promising results in several catalytic applications:

- Hydrogenation: A ruthenium complex bearing dcypb, [fac-RuH3(CO)(dcypb)]-, was found to be highly effective for the hydrogenation of benzophenone under mild conditions. [] This complex exhibited activity at atmospheric hydrogen pressure in refluxing 2-propanol, demonstrating its potential for reducing challenging substrates.

- Murai Catalysis: The same ruthenium complex mentioned above was also active in the ortho functionalization of benzophenone under ethylene pressure, a reaction known as Murai catalysis. [] While the exact mechanism is still under investigation, the formation of a key intermediate, RuH(CO), was observed, suggesting the role of dcypb in facilitating this transformation.

- Methanol Carbonylation: Rhodium(I) carbonyl complexes incorporating dcypb have been explored for their potential in methanol carbonylation to acetic acid. [] This reaction is crucial in industrial chemistry, and the study explored the impact of different diphosphine ligands on catalyst activity and selectivity in the presence of hydrogen. Notably, the study revealed the formation of stable rhodium(III) acetyl complexes, highlighting the role of dcypb in stabilizing different oxidation states of the metal center during the catalytic cycle.

- Atom-Transfer Radical Addition (ATRA): Dcypb played a crucial role in developing highly active catalysts for ATRA reactions. Specifically, the complex [{(tpc)Rh(μ-Cl)3Ru(dcypb)}2(μ-N2)] exhibited remarkable activity in the addition of CCl4 to styrene. [] This highlights the versatility of dcypb in facilitating different types of catalytic transformations.

Q3: How does the structure of 1,4-Bis(dicyclohexylphosphino)butane influence its performance in these catalytic reactions?

A3: The structure of 1,4-Bis(dicyclohexylphosphino)butane impacts its catalytic activity in several ways:

- Steric Bulk: The bulky cyclohexyl groups on the phosphorus atoms create steric hindrance around the metal center. This steric effect can favor the formation of specific isomers of the metal complex, influencing the reaction pathway and selectivity. For instance, in the ruthenium dimer complexes discussed earlier, the steric bulk of dcypb dictates the preference for specific bridging chloride isomers, impacting their reactivity. [] Similarly, in the rhodium-catalyzed hydrogenation of dienes, differences in the dihedral angles observed in complexes with dcypb compared to less bulky ligands highlight the steric influence on substrate coordination and reactivity. []

Q4: What are the limitations of using 1,4-Bis(dicyclohexylphosphino)butane in catalysis, and are there any potential areas for improvement?

A4: While 1,4-Bis(dicyclohexylphosphino)butane has proven useful in catalysis, some limitations exist:

- Catalyst Stability: A study on ruthenium metathesis catalysts showed that complexes bearing dcypb can undergo deactivation through the formation of face-bridged dimers. [] This highlights a potential limitation, particularly in reactions requiring long catalyst lifetimes. Future research could focus on modifying the ligand structure or reaction conditions to improve catalyst stability.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[1-(4-Amino-3-methylphenyl)cyclohexyl]-2-methylaniline](/img/structure/B1583866.png)